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Compound of Interest

4-(4-lodophenyl)-3-
Compound Name:
thiosemicarbazide

Cat. No. B1302103

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic and physicochemical
properties of 4-(4-lodophenyl)-3-thiosemicarbazide, a compound of interest for researchers
and professionals in drug development and chemical synthesis. This document presents
available data, outlines experimental protocols for its characterization, and includes a logical
workflow for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of 4-(4-lodophenyl)-3-thiosemicarbazide are

summarized below.
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Property Value

CAS Number 41401-36-9[1]

Molecular Formula C7HsIN3S[1][2]

Molecular Weight 293.13 g/mol [3]

Melting Point 200°C (decomposition)[1]

Appearance White solid (typical for related compounds)

Spectroscopic Data

Detailed experimental spectroscopic data for 4-(4-lodophenyl)-3-thiosemicarbazide is not
widely available in the public domain. However, based on the known structure and data from
analogous thiosemicarbazide derivatives, the expected spectral characteristics are outlined

below.

Mass Spectrometry

While experimental mass spectra are not readily accessible, predicted data for various adducts
of the parent molecule provides insight into its expected mass-to-charge ratios.

Adduct Predicted m/z
[M+H]* 293.95564
[M+Na]* 315.93758
[M-H]- 291.94108
[M]* 292.94781

Data sourced from predicted values.[2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic peaks corresponding to the functional
groups present in the molecule.
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Expected Wavenumber

Functional Group Vibration Mode
(cm™)
N-H (amine and amide) 3100-3400 Stretching
C-H (aromatic) 3000-3100 Stretching
C=S (thioketone) 1200-1300 Stretching
C=C (aromatic) 1450-1600 Stretching
C-N 1250-1350 Stretching
C-l 500-600 Stretching

Expected ranges are based on
typical values for similar
functional groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-ds) is anticipated to
show distinct signals for the aromatic and amine/amide protons.
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Expected Chemical

Proton . Multiplicity Integration
Shift (6, ppm)
Aromatic protons
76-7.8 Doublet 2H
(ortho to 1)
Aromatic protons
70-7.2 Doublet 2H
(meta to I)
NH:2 ~5.0 Singlet (broad) 2H
NH (thiourea) ~9.5 Singlet (broad) 1H
NH (hydrazine) ~8.0 Singlet (broad) 1H

Expected chemical
shifts are estimates
based on related

structures.[6]

13C NMR: The carbon NMR spectrum will provide information about the carbon framework of

the molecule.

Carbon Expected Chemical Shift (6, ppm)
C=S 175-185

Aromatic C-I 90-100

Aromatic C-N 140-150

Aromatic C-H 115-135

Expected chemical shifts are estimates based

on related structures.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-

(4-lodophenyl)-3-thiosemicarbazide.
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Synthesis Workflow

The synthesis of 4-(4-lodophenyl)-3-thiosemicarbazide typically involves the reaction of 4-
iodophenyl isothiocyanate with hydrazine hydrate.

4-lodophenyl Isothiocyanate Hydrazine Hydrate

Reaction in Suitable Solvent

(e.g., Ethanol)

4-(4-lodophenyl)-3-thiosemicarbazide

Purification
(Recrystallization)

Spectroscopic Analysis

Click to download full resolution via product page

Caption: General synthesis and analysis workflow.

Spectroscopic Analysis Workflow

A standard workflow for the complete spectroscopic characterization of the synthesized
compound.
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Mass Spectrometry (MS)

Data Interpretation
and Structure Confirmation

Infrared Spectroscopy (IR)

Purified Compound

NMR Spectroscopy

Click to download full resolution via product page

Caption: Spectroscopic characterization workflow.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is
recommended for accurate mass determination.

lonization: Electrospray ionization (ESI) in both positive and negative modes should be

employed.

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via liquid
chromatography.

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-
500).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Sample Preparation: The solid sample can be analyzed directly using an attenuated total
reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum is recorded and subtracted from the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated
solvent (e.g., DMSO-ds) in an NMR tube. Tetramethylsilane (TMS) may be used as an
internal standard.

o Data Acquisition: *H NMR, 3C NMR, and potentially 2D correlation spectra (e.g., COSY,
HSQC) are acquired to fully elucidate the structure.

This guide serves as a foundational resource for researchers working with 4-(4-lodophenyl)-3-
thiosemicarbazide. While complete, experimentally-derived spectra are not yet publicly
available, the provided data and protocols offer a robust framework for its synthesis,
characterization, and future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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